ClpB-IN-1

ATPase activity ClpB inhibition chaperone function

ClpB-IN-1 (compound is a small‑molecule inhibitor of the bacterial caseinolytic peptidase B (ClpB) chaperone, identified through high‑throughput screening for ligands that bind to ClpB and modulate its ATPase and protein‑disaggregase activities. The compound carries a molecular weight of 302.37 g·mol⁻¹, a molecular formula of C₁₄H₁₀N₂O₂S₂, and the CAS registry number 1453172‑23‑0.

Molecular Formula C14H10N2O2S2
Molecular Weight 302.4 g/mol
Cat. No. B10855034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClpB-IN-1
Molecular FormulaC14H10N2O2S2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC=CCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
InChIInChI=1S/C14H10N2O2S2/c1-2-7-16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h2-6,18H,1,7H2
InChIKeyGXJJIBDJRDXPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ClpB-IN-1 Compound Procurement Guide: Chemical Identity and Core Characteristics


ClpB-IN-1 (compound 7) is a small‑molecule inhibitor of the bacterial caseinolytic peptidase B (ClpB) chaperone, identified through high‑throughput screening for ligands that bind to ClpB and modulate its ATPase and protein‑disaggregase activities [1]. The compound carries a molecular weight of 302.37 g·mol⁻¹, a molecular formula of C₁₄H₁₀N₂O₂S₂, and the CAS registry number 1453172‑23‑0 [2]. It is commonly supplied as a brown to reddish‑brown solid powder, with solubility reported in DMSO (e.g., 5 mg·mL⁻¹) .

Why Generic Substitution of ClpB-IN-1 Is Not Recommended: Functional Divergence Within the Class


ClpB‑targeting compounds exhibit sharply divergent functional profiles even when they share a common protein target. In the original screening study, 12 ClpB‑binding ligands were evaluated for their effects on the ATPase activity, the DnaK system, and the bichaperone (ClpB‑DnaK) disaggregase network [1]. ClpB‑IN‑1 (compound 7) displayed a negligible effect on ATPase activity and the DnaK system, with only a slight modulation of the bichaperone network, whereas other ligands from the same screen (e.g., compounds 3 and 6) strongly inhibited chaperone function [1]. Consequently, substituting ClpB‑IN‑1 with an in‑class compound that appears similar (e.g., another ClpB binder) can lead to dramatically different experimental outcomes, from complete inhibition of protein reactivation to no functional perturbation. Procurement decisions must therefore be driven by the specific functional signature of the compound, not merely by its nominal target class.

ClpB-IN-1 Quantitative Differentiation Data: Evidence-Based Comparison vs. ClpB Inhibitors


ClpB-IN-1 ATPase Modulation Profile Compared with Active ClpB Inhibitors

ClpB‑IN‑1 (compound 7) exhibits a minimal effect on both basal and substrate‑activated ATPase activity of ClpB. In the same experimental system, compounds 3 and 6 significantly inhibit substrate‑induced ATPase activation. This differential behavior is reflected in the classification of compound 7 among ligands that have a slight, if any, effect on ATP hydrolysis [1].

ATPase activity ClpB inhibition chaperone function

ClpB-IN-1 Effect on the DnaK-ClpB Bichaperone Disaggregase Network

ClpB‑IN‑1 does not inhibit the DnaK system alone and exerts only a small effect on the concerted disaggregase activity of the DnaK‑ClpB bichaperone network. In contrast, other ligands from the same screen (e.g., compounds 3 and 6) markedly inhibit the bichaperone‑mediated reactivation of aggregated proteins, with distinct IC₅₀ values reported in Table 1 of the primary study [1].

protein disaggregation bichaperone network DnaK

ClpB-IN-1 Binding Affinity (Kd) vs. Active ClpB Ligands

The primary study reports dissociation constants (Kd) for compounds 3 and 6 obtained by differential scanning fluorimetry and surface plasmon resonance. While ClpB‑IN‑1 (compound 7) binds to ClpB and is included among the stabilizing ligands, its Kd was not determined in the original characterization, likely due to its weak functional impact. The reported Kd values for compounds 3 (12.9 ± 3.6 µM) and 6 (19 ± 3 µM) provide a benchmark for stronger ClpB binders [1].

binding affinity Kd ClpB ligand

Optimal Research and Industrial Application Scenarios for ClpB-IN-1


Negative Control in ClpB Functional Assays

ClpB‑IN‑1's negligible effect on ATPase activity and the bichaperone network makes it an ideal negative control when testing new ClpB‑targeting compounds or when evaluating the specificity of functional inhibitors. In the same assay format used for active inhibitors (compounds 3 and 6), ClpB‑IN‑1 can confirm that observed effects are due to genuine inhibition rather than assay artifacts [1].

Binding Probe for ClpB Conformational Studies

Because ClpB‑IN‑1 binds to ClpB and stabilizes the protein (as demonstrated by the high‑throughput screen) but does not significantly alter its ATPase or chaperone function, it can be employed as a probe in biophysical or structural studies aimed at characterizing ClpB conformational states without perturbing activity [1].

Comparative Analysis of ClpB Ligand Mechanisms

ClpB‑IN‑1 provides a distinct functional signature relative to active ClpB inhibitors (e.g., compounds 3 and 6). This differential profile supports comparative mechanistic studies designed to dissect how ligand binding translates (or does not translate) into functional modulation of the ClpB‑DnaK bichaperone system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ClpB-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.